2-(cyclohexylcarbonyl)-N-(2-methoxyethyl)hydrazinecarbothioamide
Übersicht
Beschreibung
2-(cyclohexylcarbonyl)-N-(2-methoxyethyl)hydrazinecarbothioamide, also known as CCT251545, is a small molecule inhibitor that has gained significant attention in the field of cancer research. This compound belongs to the class of hydrazinecarbothioamide derivatives and has been shown to exhibit promising anticancer properties.
Wirkmechanismus
2-(cyclohexylcarbonyl)-N-(2-methoxyethyl)hydrazinecarbothioamide exerts its anticancer effects by inhibiting the activity of a protein called BRD4. BRD4 is a member of the bromodomain and extraterminal (BET) family of proteins, which are involved in the regulation of gene expression. BRD4 plays a critical role in the growth and survival of cancer cells by promoting the expression of genes that are involved in cell proliferation and survival. This compound binds to the bromodomain of BRD4 and prevents it from interacting with its target genes, leading to the inhibition of cancer cell growth and survival.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to induce cell cycle arrest, which is a process that prevents cells from dividing. This compound has also been shown to inhibit the expression of genes that are involved in angiogenesis, which is the process of forming new blood vessels. Angiogenesis is a critical process for the growth and metastasis of cancer cells. Inhibition of angiogenesis can prevent the growth and spread of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
2-(cyclohexylcarbonyl)-N-(2-methoxyethyl)hydrazinecarbothioamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied and has a well-established mechanism of action. However, there are also limitations to using this compound in lab experiments. It has been shown to have off-target effects, which means that it can inhibit the activity of other proteins besides BRD4. This can lead to unwanted side effects and can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the study of 2-(cyclohexylcarbonyl)-N-(2-methoxyethyl)hydrazinecarbothioamide. One direction is to investigate its efficacy in combination with other anticancer agents. Combination therapy can enhance the anticancer effects of this compound and can reduce the likelihood of drug resistance. Another direction is to investigate the use of this compound in animal models of cancer. Animal studies can provide valuable information about the pharmacokinetics and toxicity of this compound and can help to determine the optimal dosing regimen for clinical trials. Finally, further studies are needed to investigate the potential off-target effects of this compound and to develop more selective inhibitors of BRD4.
Wissenschaftliche Forschungsanwendungen
2-(cyclohexylcarbonyl)-N-(2-methoxyethyl)hydrazinecarbothioamide has been extensively studied for its anticancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, colon, and pancreatic cancer cells. This compound has also been shown to induce apoptosis, which is a programmed cell death, in cancer cells.
Eigenschaften
IUPAC Name |
1-(cyclohexanecarbonylamino)-3-(2-methoxyethyl)thiourea | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O2S/c1-16-8-7-12-11(17)14-13-10(15)9-5-3-2-4-6-9/h9H,2-8H2,1H3,(H,13,15)(H2,12,14,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUKDTFLZXNMCCA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=S)NNC(=O)C1CCCCC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.